Physical and chemical properties of Sodium 1-tetradecanesulfonate
Physical and chemical properties of Sodium 1-tetradecanesulfonate
An In-Depth Technical Guide to Sodium 1-Tetradecanesulfonate: Physicochemical Properties and Applications
Authored by: A Senior Application Scientist
Abstract
Sodium 1-tetradecanesulfonate is an anionic surfactant of significant interest in research, industrial processes, and pharmaceutical sciences. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a polar sulfonate headgroup, imparts valuable properties such as surface tension reduction, micelle formation, and emulsification. This technical guide provides a comprehensive overview of the core physical and chemical properties of Sodium 1-tetradecanesulfonate, details established methodologies for its characterization, and explores its applications, particularly within the realm of drug development and analytical chemistry. The content herein is structured to offer both foundational knowledge and field-proven insights for researchers, scientists, and formulation experts.
Chemical Identity and Molecular Structure
Sodium 1-tetradecanesulfonate, also known by its IUPAC name sodium tetradecane-1-sulfonate and interchangeably as sodium myristylsulfonate, is an organosulfonate salt.[1] Its molecular structure is fundamental to its function as a surfactant.
The molecule consists of two distinct regions:
-
A Hydrophobic Tail: A 14-carbon saturated alkyl chain (C₁₄H₂₉) that is nonpolar and repels water.[1]
-
A Hydrophilic Head: A highly polar sulfonate group (-SO₃⁻) neutralized by a sodium cation (Na⁺), which is readily hydrated.[1]
This dual character, or amphiphilicity, dictates its behavior in polar and nonpolar environments, driving it to interfaces and enabling the formation of complex micellar structures in aqueous solutions. While the saturated form is most common, unsaturated analogs like sodium (Z)-tetradec-1-ene-1-sulfonate also exist, featuring a double bond that slightly alters the molecular weight and geometry.[1]
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | sodium;tetradecane-1-sulfonate |
| Synonyms | 1-Tetradecanesulfonic Acid Sodium Salt, Sodium Myristylsulfonate |
| CAS Number | 6994-45-2[2][3][4], 68037-49-0[1][5] |
| Molecular Formula | C₁₄H₂₉NaO₃S[1][6] |
| Molecular Weight | 300.43 g/mol [2][3][6] |
| Canonical SMILES | CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+][1] |
Physicochemical Properties: A Quantitative Overview
The utility of Sodium 1-tetradecanesulfonate is defined by its measurable physical and chemical characteristics. These properties determine its effectiveness as a surfactant, emulsifier, and analytical reagent.
Table 2: Summary of Key Physicochemical Data
| Property | Value | Conditions |
|---|---|---|
| Physical Appearance | White powder or crystals[2][4] | 20°C |
| Melting Point | 225-227 °C[4] | - |
| Water Solubility | 25 g/L[1] | 25°C |
| Ethanol Solubility | 12 g/L[1] | 25°C |
| Critical Micelle Concentration (CMC) | 0.8 mM[1] | In water |
| Thermal Stability | Stable under ambient conditions; degrades >200°C[1] | - |
Solubility and Amphiphilic Behavior
Sodium 1-tetradecanesulfonate exhibits moderate solubility in water (25 g/L at 25°C) and ethanol (12 g/L).[1] Its solubility is a direct consequence of its amphiphilic structure. The hydrophilic sulfonate headgroup interacts favorably with polar water molecules, while the long hydrophobic tail limits its overall solubility. This balance is crucial for its surface-active properties.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules spontaneously self-assemble into micelles in a solution.[7][8] Below the CMC, the surfactant primarily populates the solution-air interface, drastically reducing surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form spherical aggregates (micelles) in the bulk solution, with their hydrophobic tails sequestered from the water and their hydrophilic heads facing outward.[7]
For Sodium 1-tetradecanesulfonate, the CMC is approximately 0.8 mM .[1] This low value indicates high efficiency, meaning it can exert its surfactant effects at relatively low concentrations, a desirable trait for applications in detergency and drug solubilization.
Caption: Conceptual workflow of micelle formation relative to the CMC.
Thermal and Chemical Stability
Sodium 1-tetradecanesulfonate is stable under typical ambient storage conditions.[1] Thermally, it remains robust but will begin to decompose at temperatures exceeding 200°C, releasing sulfur oxides.[1]
Chemically, the sulfonate group is highly stable and resistant to hydrolysis under both acidic and alkaline conditions, a key advantage over ester-based surfactants like sulfates.[9][10] This makes it suitable for formulations across a wide pH range.
Synthesis and Characterization Protocols
General Synthesis Pathway
A common industrial synthesis route involves the sulfonation of a long-chain haloalkane, such as 1-bromotetradecane, with sodium sulfite.
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- 6. Tetradecane-1-sulfonic acid, sodium salt [webbook.nist.gov]
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